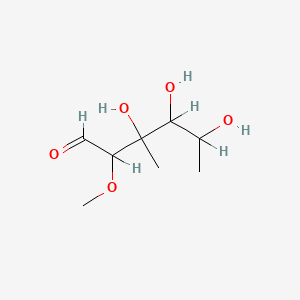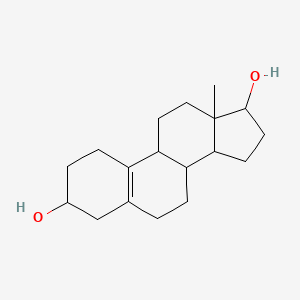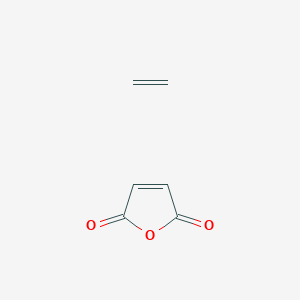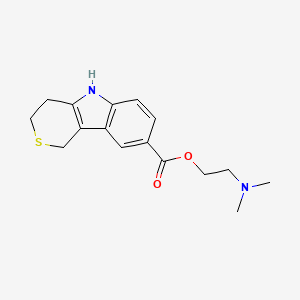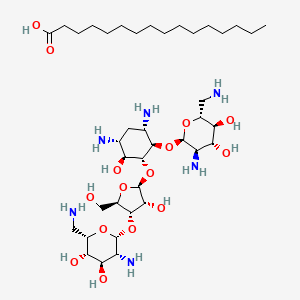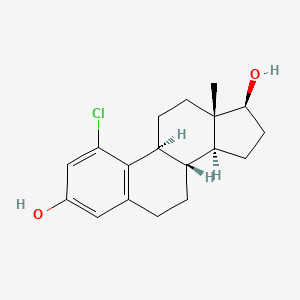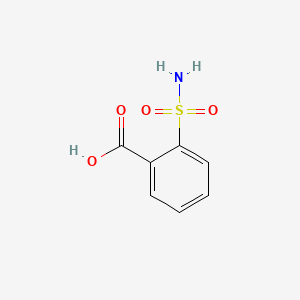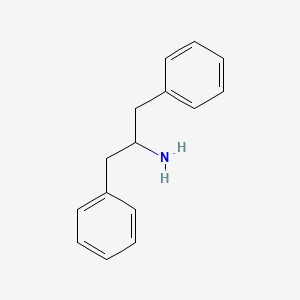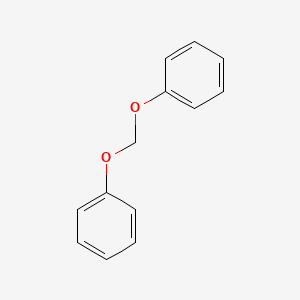
钕
概述
描述
Neodymium atom is a lanthanoid atom and a f-block element atom.
Neodymium is under investigation in clinical trial NCT03525522 (Nd:Yttrium Aluminum Garnet Laser Treatment for Lichen Sclerosus).
neodymium is a mineral.
An element of the rare earth family of metals. It has the atomic symbol Nd, atomic number 60, and atomic weight 144.24, and is used in industrial applications.
科学研究应用
绿色能源技术
钕由于其优异的性能以及在绿色能源技术中的关键作用,成为最重要的稀土金属之一 . 它被用于风力涡轮机和电动汽车 .
永磁体
钕与铁和硼结合,形成一种非常强的永磁体 . 这些磁体存在于移动电话和硬盘驱动器等技术应用中 .
镍金属氢化物电池
钕是镍金属氢化物电池的关键组成部分 . 这些电池通常用于混合动力电动汽车和其他大容量电池应用。
电子小型化
钕铁硼磁体的发现使得电子小型化成为可能 . 这对扬声器、计算机硬盘驱动器、移动电话和电子汽车部件等设备产生了重大影响 .
专业玻璃制造
钕用于生产一种特殊玻璃,用于焊接和吹制玻璃的防护眼镜 . 这种玻璃具有独特的性能,使其非常适合这些应用 .
手术激光器和激光笔
钕用于手术激光器和激光笔 . 这些设备需要特定类型的光,而钕可以提供这种光 .
聚合反应催化剂
钕在聚合反应中充当催化剂 . 该过程对于生产各种类型的塑料至关重要 .
天文工作
含钕的玻璃可用于天文工作,以创建用于校准光谱线的清晰谱带 . 这对准确的天文观测和研究至关重要 .
所有这些应用都突出了钕在科学研究和技术各个领域的通用性和重要性。 但是,需要注意的是,对钕的需求不断增长,但储量却十分有限,这使得钕的持续供应面临风险 . 因此,人们正在探索可持续的回收钕的方法 .
作用机制
Target of Action
Neodymium is a chemical element with the symbol Nd and atomic number 60 . It is a hard, slightly malleable, silvery metal that quickly tarnishes in air . Neodymium is one of the more reactive lanthanides . It is used in various fields, including the production of high-strength permanent magnets and optical devices . In the medical field, neodymium is used in lasers for treatments .
Mode of Action
Neodymium, like most of the lanthanides, is paramagnetic at room temperature. It becomes an antiferromagnet upon cooling below 20 K (−253.2 °C) . In the medical field, the triply ionised neodymium [Nd (III)] dopant replaces a small fraction of the yttrium ions in the host crystal structure, providing the laser activity in the crystal .
Biochemical Pathways
It is known that neodymium can form organometallic complexes that have been reported in different fields and play a tremendous role in luminescence, catalytic, biological, and magnetic applications .
Pharmacokinetics
It is known that neodymium can form organometallic complexes, which may influence its pharmacokinetic properties .
Result of Action
Neodymium’s primary result of action is its ability to form strong permanent magnets when alloyed with iron and boron . In the medical field, neodymium-doped lasers are used for various treatments .
Action Environment
Neodymium readily oxidizes in air to form an oxide, Nd2O3, which can protect the underlying metal from further oxidation to some extent . The metal must be stored sealed in a plastic covering or kept in vacuum or in an inert atmosphere . Environmental factors such as exposure to air and moisture can influence the action, efficacy, and stability of neodymium .
安全和危害
Neodymium magnets are not toys . Children should not be allowed to handle neodymium magnets . Small magnets can pose a serious choking hazard . If multiple magnets are swallowed, they can attach to each other through intestinal walls causing serious injuries and even death . Neodymium magnets can become demagnetized at high temperatures .
未来方向
Neodymium is one of the most essential rare-earth metals due to its outstanding properties and crucial role in green energy technologies such as wind turbines and electric vehicles . Nd recovery from end-of-life products is one of the most interesting ways to tackle the availability challenge . This points to important directions for future work in the field to achieve the important goal of efficient and selective Nd recovery to overcome the increasingly critical supply problems .
生化分析
Biochemical Properties
Neodymium plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. Studies have shown that neodymium can influence mitochondrial metabolism by affecting the activity of enzymes involved in the respiratory chain . For instance, neodymium has been found to interact with cytochrome c oxidase, an essential enzyme in the electron transport chain, thereby modulating its activity and impacting cellular energy production . Additionally, neodymium can bind to proteins such as albumin, altering their conformation and function .
Cellular Effects
Neodymium exerts various effects on different types of cells and cellular processes. In plant cells, neodymium has been shown to stimulate growth and enhance nutrient uptake, leading to increased biomass production . In animal cells, neodymium can influence cell signaling pathways, gene expression, and cellular metabolism. For example, neodymium has been reported to enhance the expression of genes involved in antioxidant defense mechanisms, thereby protecting cells from oxidative stress . Furthermore, neodymium can modulate cellular metabolism by affecting the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
The molecular mechanism of neodymium’s action involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Neodymium can bind to specific sites on enzymes, altering their catalytic activity and influencing biochemical pathways . For instance, neodymium has been shown to inhibit the activity of certain phosphatases, leading to changes in phosphorylation states of proteins and subsequent alterations in cellular signaling . Additionally, neodymium can activate transcription factors, resulting in the upregulation of genes involved in stress response and metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of neodymium can vary over time, depending on its stability, degradation, and long-term impact on cellular function. Neodymium has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to neodymium can lead to cumulative effects on cellular function, such as alterations in mitochondrial metabolism and increased oxidative stress . These temporal effects highlight the importance of considering the duration of neodymium exposure in experimental studies.
Dosage Effects in Animal Models
The effects of neodymium in animal models are dose-dependent, with varying outcomes observed at different dosages. Low doses of neodymium have been shown to promote growth and enhance metabolic activity, while high doses can induce toxic effects and impair cellular function . For instance, low concentrations of neodymium have been reported to stimulate the growth of sugarcane in hydroponic systems, whereas high concentrations can inhibit growth and reduce antioxidant activity . These findings underscore the need to carefully optimize neodymium dosage in experimental and practical applications.
Metabolic Pathways
Neodymium is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. Neodymium has been shown to influence the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and oxidative phosphorylation . By modulating these pathways, neodymium can impact cellular energy production and overall metabolic homeostasis . Additionally, neodymium can affect the levels of key metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide, further influencing cellular metabolism .
Transport and Distribution
Neodymium is transported and distributed within cells and tissues through various mechanisms, including active and passive transport. Neodymium can interact with transporters and binding proteins, facilitating its uptake and distribution within cells . For example, neodymium has been shown to bind to albumin, which acts as a carrier protein, transporting neodymium to different cellular compartments . Additionally, neodymium can accumulate in specific tissues, such as the liver and kidneys, where it may exert its biochemical effects .
Subcellular Localization
The subcellular localization of neodymium is critical for its activity and function. Neodymium can be targeted to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, neodymium has been found to localize to mitochondria, where it can influence mitochondrial metabolism and energy production . Additionally, neodymium can be directed to the nucleus, where it may modulate gene expression and cellular signaling pathways .
属性
IUPAC Name |
neodymium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFYFXOXNSNQGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064677 | |
| Record name | Neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Silver-white metal that yellows on exposure to air; [Merck Index] Soft, malleable metal; soluble in dilute acids; [Hawley], Liquid | |
| Record name | Neodymium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neodymium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2146 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Neodymium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013715 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7440-00-8, 13864-04-5, 42320-27-4 | |
| Record name | Neodymium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neodymium hydride (NdH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13864-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neodymium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodymium, ion(Nd5+) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042320274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodymium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15318 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Neodymium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEODYMIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I87U3734A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Neodymium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013715 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details














Q1: What makes neodymium-iron-boron (NdFeB) magnets unique and what are their primary applications?
A1: NdFeB magnets are classified as high-power magnets due to their exceptional magnetic strength. [] They play a crucial role in various technologies, including electrical and medical devices, accounting for a significant portion of the permanent magnet market. []
Q2: Can neodymium be used to enhance the properties of other materials?
A2: Yes, incorporating neodymium oxide into materials like nylon 6 can significantly influence their properties. For instance, it can act as a nucleating agent, enhancing the rate of isothermal crystallization in the material. [] Similarly, adding neodymium to alumina-based ceramics can improve their fracture toughness and hardness. []
Q3: How does the incorporation of yttrium and gadolinium impact neodymium-iron-boron magnets?
A3: Simultaneously adding yttrium and gadolinium to NdFeB magnets offers a cost-effective solution by partially substituting the more expensive neodymium while maintaining the magnet's coercive force. [] Moreover, this composite addition reduces the magnet's density, improving its processing characteristics. []
Q4: How do the absorption spectra of neodymium complexes change in the presence of complexing agents?
A4: The presence of complexing agents like fleroxacin significantly enhances the molar absorptivity of neodymium complexes at their maximum absorption bands. [] This enhancement allows for more sensitive detection and analysis of neodymium. []
Q5: What spectroscopic techniques are useful for characterizing neodymium complexes?
A5: Several spectroscopic techniques are employed to characterize neodymium complexes. These include UV-Vis absorption spectroscopy to study electronic transitions within the 4f electron shell, [] FTIR spectroscopy to identify vibrational modes associated with specific functional groups, [] and Raman spectroscopy to further confirm the presence of specific groups like phosphate. []
Q6: How do different substituents on benzoyl groups affect the antidiabetic activity of neodymium complexes?
A8: Studies on neodymium complexes with N5‐[o‐(un)substituted benzoyl]‐N1,N1‐dimethylbiguanide demonstrate that the nature of substituents on the benzoyl group significantly influences their antidiabetic activity and superoxide anion radical scavenging ability. []
Q7: How do neodymium-based catalysts contribute to polybutadiene production?
A9: Neodymium-based catalysts, comprising neodymium carboxylate, an isobutyl aluminum compound, and a chlorinating agent, are highly effective for butadiene polymerization. [] These catalysts exhibit exceptional catalytic activity, requiring low dosages while achieving high stereo-selectivity, resulting in polybutadienes with extremely high cis-1,4 configuration. []
Q8: Can neodymium complexes be used to modify the properties of polybutadiene?
A10: Yes, low molecular weight, unsaturated polyketones can be used as modifiers in the production of cis-1,4-polybutadiene using neodymium-containing catalysts. [] This modification process results in polybutadiene with improved Mooney viscosity, narrower molecular weight distribution, lower cold flow, and enhanced vulcanization characteristics. []
Q9: Why is recycling of neodymium-iron-boron magnet waste crucial?
A11: Given the significant amount of rare earth metals, particularly neodymium, present in NdFeB magnets and the looming threat of future shortages, recycling these magnets is critical. [] Effective recycling processes minimize social and environmental impacts, contributing to a circular economy. []
Q10: What methods are being explored for the efficient recycling of neodymium from NdFeB magnet waste?
A12: Researchers are actively investigating various methods for recovering neodymium from discarded magnets. One promising approach involves a hybrid metallurgical process combining oxidative roasting and selective leaching techniques. [] This method enables the recovery of high-purity neodymium oxide (Nd₂O₃). [] Another method utilizes acetic acid leaching after oxidation roasting to selectively isolate neodymium. []
Q11: Are there any methods for reclaiming valuable materials from laser wastewater containing zirconium and neodymium?
A13: Yes, a method has been developed to recover zirconium and neodymium from POCl3-ZrCl4-Nd(CF3COO)3 laser system wastewater. [] This process involves distillation to reclaim POCl3, followed by reacting the residue with sodium carbonate solution to precipitate neodymium carbonate. [] Subsequent steps involve acid dissolution, precipitation as neodymium oxalate, and finally, calcination to obtain neodymium oxide. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
